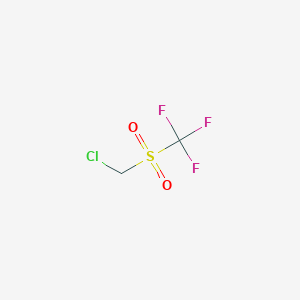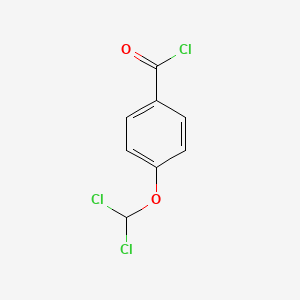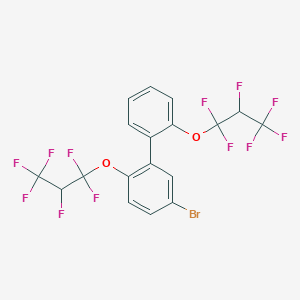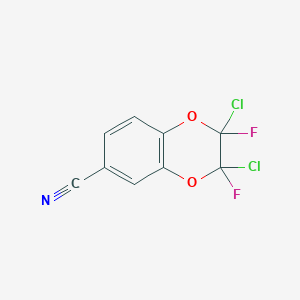![molecular formula C13H7Cl3F3NO B6312285 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 1237418-28-8](/img/structure/B6312285.png)
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of chlorine and trifluoromethyl groups attached to a phenoxy aniline structure. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline typically involves a multi-step process. One common method starts with p-Chlorobenzotrifluoride as the starting material. This compound undergoes halogenation and ammoniation reactions to produce the desired product. The process involves the use of reagents such as powdered iron, anhydrous ferric chloride, and concentrated sulfuric acid-dried chlorine . The reaction conditions are carefully controlled to achieve high yields and purity.
Chemical Reactions Analysis
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:
Biology and Medicine: The compound is studied for its potential biological activities and interactions with various molecular targets.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets. For example, in the synthesis of insecticidal compounds, it acts as a precursor that undergoes further chemical transformations to produce active ingredients that target insect nervous systems . The exact pathways and molecular interactions depend on the specific application and the final product being synthesized.
Comparison with Similar Compounds
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline can be compared with other similar compounds, such as:
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound shares a similar structure but lacks the phenoxy group.
4-Chloro-3-(trifluoromethyl)aniline: This compound has a similar trifluoromethyl group but differs in the position of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-8-5-7(1-2-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHRWEFIYGSICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
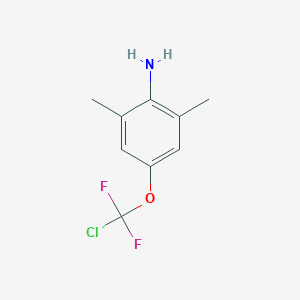
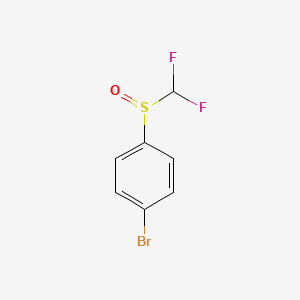
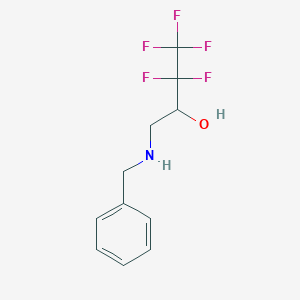
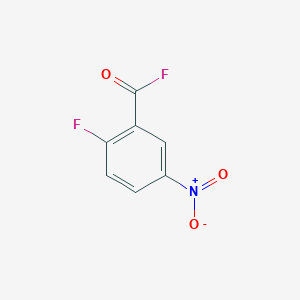
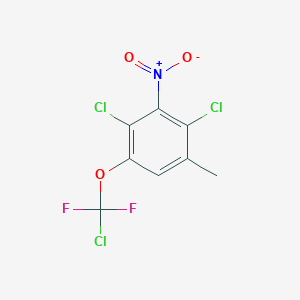
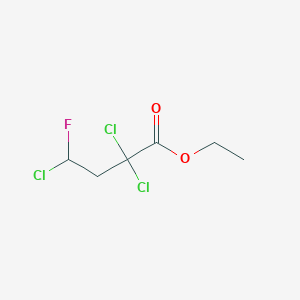
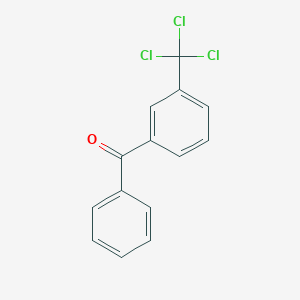
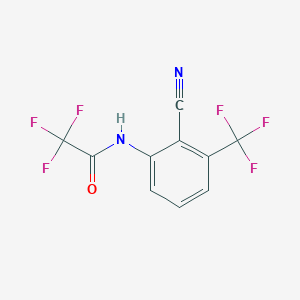

![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
